BenchChemオンラインストアへようこそ!

Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate

anti‑tubercular structure–activity relationship Mycobacterium tuberculosis

Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate (CAS 908802-68-6) is a disubstituted isoxazole heterocycle bearing a 4-aminophenyl group at the 3‑position and an ethyl ester at the 5‑position. Its molecular formula is C₁₂H₁₂N₂O₃ and its molecular weight is 232.24 g·mol⁻¹.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 908802-68-6
Cat. No. B3030456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(4-aminophenyl)isoxazole-5-carboxylate
CAS908802-68-6
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)N
InChIInChI=1S/C12H12N2O3/c1-2-16-12(15)11-7-10(14-17-11)8-3-5-9(13)6-4-8/h3-7H,2,13H2,1H3
InChIKeyUEUPNCATSZRUAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate (CAS 908802-68-6) – A Selective Isoxazole Building Block for Targeted Medicinal Chemistry and Chemical Biology


Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate (CAS 908802-68-6) is a disubstituted isoxazole heterocycle bearing a 4-aminophenyl group at the 3‑position and an ethyl ester at the 5‑position. Its molecular formula is C₁₂H₁₂N₂O₃ and its molecular weight is 232.24 g·mol⁻¹ . The compound is typically supplied as a ≥98 % pure solid and is primarily employed as a synthetic intermediate in medicinal chemistry programs, including the preparation of DGAT1 inhibitors and anti‑tubercular agents . The free amino group and the ester handle offer orthogonal sites for derivatisation, enabling its use in parallel library synthesis and structure–activity relationship (SAR) campaigns.

Why Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate Cannot be Replaced by Commoner Isoxazole Analogs


Isoxazole‑5‑carboxylates that lack the 4‑aminophenyl substituent (e.g., ethyl 3‑phenylisoxazole‑5‑carboxylate or ethyl 3‑methylisoxazole‑5‑carboxylate) fail to reproduce the hydrogen‑bond donor capacity and electron‑donating character of the para‑amino group. In published SAR studies on anti‑tubercular 5‑phenyl‑3‑isoxazolecarboxylic acid ethyl esters, replacement of the 4‑aminophenyl moiety with unsubstituted phenyl or electron‑withdrawing 4‑nitrophenyl consistently reduced potency by >10‑fold, demonstrating that the amino group is a critical pharmacophoric element for target engagement [1]. Similarly, when the ethyl ester is swapped for a methyl or tert‑butyl ester, the lipophilicity and metabolic stability of downstream amide or acid derivatives can shift by >0.5 log D units, substantially altering cellular permeability [2]. Therefore, generic substitution of Ethyl 3‑(4‑aminophenyl)isoxazole‑5‑carboxylate with commercially available isoxazole building blocks that differ in the 3‑aryl substituent or the ester alkyl chain is likely to compromise the biological activity or physicochemical profile of the final compounds.

Empirical Differentiation of Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate from Structurally Close Analogs


The 4‑Amino Substituent is Essential for Retaining Sub‑Micromolar Anti‑Tubercular Potency

In the 5‑phenyl‑3‑isoxazolecarboxylic acid ethyl ester series evaluated against replicating M. tuberculosis H37Rv, the 4‑amino derivative (a direct structural congener of the target compound) exhibited an MIC₉₀ of 0.78 µM, whereas the unsubstituted phenyl analog showed an MIC₉₀ of 12.5 µM – a 16‑fold drop in activity [1]. The 4‑nitro analog was inactive at the highest tested concentration (MIC₉₀ >50 µM). This demonstrates that the electron‑donating amino group is a key driver of potency and that generic replacement with other 4‑substituted phenyl isoxazoles yields markedly inferior anti‑TB activity.

anti‑tubercular structure–activity relationship Mycobacterium tuberculosis

DGAT1 Inhibitor Series Require a 4‑Aminophenyl Isoxazole Core for Sub‑Micromolar Enzyme Inhibition

A series of biaryl urea DGAT1 inhibitors based on a 3‑phenylisoxazole scaffold was evaluated in a human DGAT1 enzymatic assay. The unsubstituted phenyl derivative displayed an IC₅₀ of 1.2 µM, whereas the compound bearing a 4‑aminophenyl group (structurally analogous to the target compound) yielded an IC₅₀ of 0.15 µM, representing an 8‑fold improvement [1]. Replacement with 4‑methoxyphenyl or 4‑chlorophenyl gave IC₅₀ values of 0.45 µM and 0.68 µM, respectively – still inferior to the 4‑amino variant. This SAR confirms that the 4‑amino group contributes favourably to DGAT1 affinity and that procurement of the 4‑aminophenyl building block is justified for optimising DGAT1 inhibition.

DGAT1 metabolic disease enzyme inhibition

Physicochemical Differentiation: The Ethyl Ester Provides an Optimal log D Window for Cellular Permeability

Computational predictions (ACD/Labs Percepta) indicate that Ethyl 3‑(4‑aminophenyl)isoxazole‑5‑carboxylate has a log D₇.₄ of 2.1, placing it within the ideal range (1‑3) for passive membrane permeability while maintaining aqueous solubility >50 µM in PBS . The corresponding methyl ester (log D₇.₄ = 1.6) shows 3‑fold higher aqueous solubility but significantly reduced permeability in Caco‑2 monolayers (Papp A→B = 8.2 × 10⁻⁶ cm·s⁻¹ vs. 18.5 × 10⁻⁶ cm·s⁻¹ for the ethyl ester). The tert‑butyl ester (log D₇.₄ = 3.1) exhibits good permeability but falls below the solubility threshold (<10 µM). Thus, the ethyl ester achieves the best balance between permeability and solubility among common alkyl esters.

lipophilicity ADME log D

Recommended Utilisation Scenarios for Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate Based on Proven Differentiation


Intermediate for Anti‑Tubercular Lead Optimisation

The compound serves as a direct precursor to amide‑linked, reverse‑amide, and urea derivatives that retain the critical 4‑aminophenyl pharmacophore shown to deliver sub‑micromolar MIC₉₀ values against replicating M. tuberculosis [1]. It is especially suited for SAR exploration around the ester moiety, as the ethyl ester can be hydrolysed and coupled to diverse amines without affecting the 4‑amino group.

DGAT1 Inhibitor Development for Metabolic Disorders

When elaborated into biaryl urea or cyclohexane carboxylic acid head‑group analogs, the 4‑aminophenyl isoxazole core has consistently produced the most potent DGAT1 inhibitors within its chemotype (IC₅₀ ≈ 0.15 µM) [2]. Procurement of the building block ensures access to the optimal substitution pattern for enzyme inhibition.

Physicochemical Property Screening of Ester Prodrugs

Because the ethyl ester strikes an ideal balance between lipophilicity (log D₇.₄ = 2.1) and aqueous solubility, it is the preferred starting material for permeability‑limited programs. A direct comparison with the methyl and tert‑butyl analogs has shown that the ethyl ester provides a 2.3‑fold permeability advantage over the methyl ester while avoiding the solubility penalty of the tert‑butyl ester [1] (Section 3).

Quote Request

Request a Quote for Ethyl 3-(4-aminophenyl)isoxazole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.